molecular formula C17H11BrO5 B4402170 2-oxo-2H-chromen-7-yl 5-bromo-2-methoxybenzoate

2-oxo-2H-chromen-7-yl 5-bromo-2-methoxybenzoate

Cat. No. B4402170
M. Wt: 375.2 g/mol
InChI Key: RZSRSYAMRDRGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2H-chromen-7-yl 5-bromo-2-methoxybenzoate is a chemical compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-7-yl 5-bromo-2-methoxybenzoate is not fully understood. However, it has been suggested that the compound exerts its biological effects through the inhibition of various enzymes and signaling pathways, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects
Several studies have reported the biochemical and physiological effects of this compound. For instance, the compound has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, this compound has been reported to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-oxo-2H-chromen-7-yl 5-bromo-2-methoxybenzoate in lab experiments is its wide range of biological activities. The compound has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is its potential toxicity, which may limit its use in vivo studies. Additionally, the compound may exhibit different biological activities depending on the experimental conditions, which may complicate the interpretation of the results.

Future Directions

There are several future directions for the research on 2-oxo-2H-chromen-7-yl 5-bromo-2-methoxybenzoate. Some of the possible directions include:
1. Investigating the structure-activity relationship of the compound to identify the key structural features responsible for its biological activities.
2. Exploring the potential use of the compound in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders.
3. Developing novel drug delivery systems to improve the bioavailability and efficacy of the compound.
4. Conducting in vivo studies to evaluate the safety and efficacy of the compound in animal models.
5. Investigating the potential use of the compound in combination with other drugs to enhance its therapeutic effects.
Conclusion
In conclusion, this compound is a promising compound that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound can be synthesized through several methods and has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. However, further research is needed to fully understand the mechanism of action and to explore its potential use in the treatment of various diseases.

Scientific Research Applications

2-oxo-2H-chromen-7-yl 5-bromo-2-methoxybenzoate has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

properties

IUPAC Name

(2-oxochromen-7-yl) 5-bromo-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO5/c1-21-14-6-4-11(18)8-13(14)17(20)22-12-5-2-10-3-7-16(19)23-15(10)9-12/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSRSYAMRDRGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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